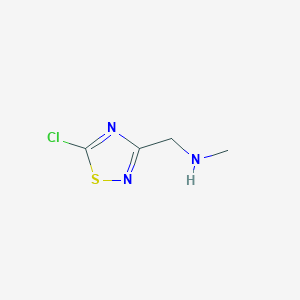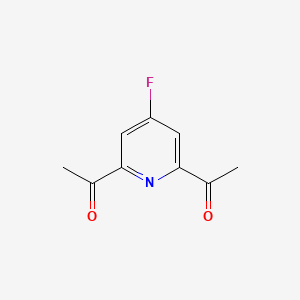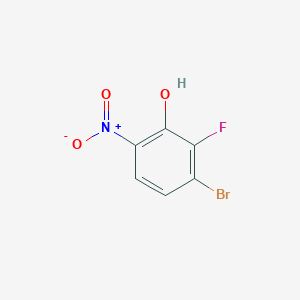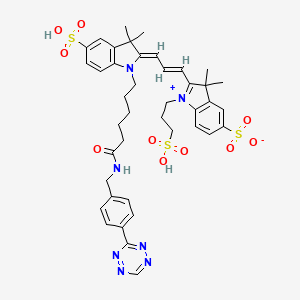
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro group at the 5-position of the thiadiazole ring and a methylmethanamine group attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids.
N-Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The chloro group and the thiadiazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
2-(5-Chloro-1,2,4-thiadiazol-3-yl)-pyridine: This compound also contains a chloro-thiadiazole moiety but differs in the attached pyridine group.
3-(5-Chloro-1,2,4-thiadiazol-3-yl)pyridine: Similar to the above, but with a different position of the pyridine attachment.
4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine: This compound features a morpholine ring instead of the methylmethanamine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylmethanamine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4H6ClN3S |
|---|---|
Molekulargewicht |
163.63 g/mol |
IUPAC-Name |
1-(5-chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C4H6ClN3S/c1-6-2-3-7-4(5)9-8-3/h6H,2H2,1H3 |
InChI-Schlüssel |
WJDZRFXRXNYLJY-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=NSC(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)





![(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol](/img/structure/B12836347.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B12836353.png)

![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)

